3-Hydroxy-2-isopropyl-N-methylbenzamide
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Overview
Description
3-Hydroxy-2-isopropyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropyl-N-methylbenzamide typically involves the condensation of 3-hydroxybenzoic acid with N-methylisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: SOCl2 or PBr3 in anhydrous conditions
Major Products Formed
Oxidation: Formation of 3-oxo-2-isopropyl-N-methylbenzamide.
Reduction: Formation of 3-hydroxy-2-isopropyl-N-methylbenzylamine.
Substitution: Formation of 3-chloro-2-isopropyl-N-methylbenzamide or 3-bromo-2-isopropyl-N-methylbenzamide
Scientific Research Applications
3-Hydroxy-2-isopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzamide
- 3-Hydroxybenzamide
- 2-Isopropylbenzamide
Uniqueness
3-Hydroxy-2-isopropyl-N-methylbenzamide is unique due to the presence of both a hydroxyl group and an isopropyl group on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzamides. The hydroxyl group enhances its solubility in aqueous media, while the isopropyl group increases its hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10-8(11(14)12-3)5-4-6-9(10)13/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
OJVBVZBCWFBOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)NC |
Origin of Product |
United States |
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